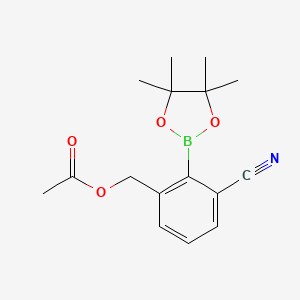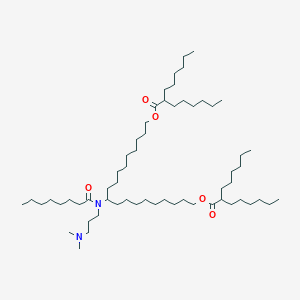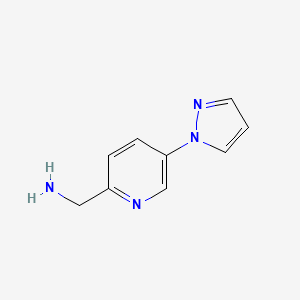
N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide is a chemical compound with the following structure:
Structure:C14H12BrNO2S
This compound belongs to the class of sulfonamides, which are derivatives of sulfonic acids. Sulfonamides have been widely studied due to their diverse applications in various fields.
Métodos De Preparación
Synthetic Routes:: The synthetic route for N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide involves the condensation of 3-bromobenzaldehyde with 4-methylbenzenesulfonohydrazide. The reaction proceeds through the formation of an imine (Schiff base) linkage. The overall reaction can be represented as follows:
3-Bromobenzaldehyde+4-Methylbenzenesulfonohydrazide→this compound
Reaction Conditions:: The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or methanol) with an acid catalyst (e.g., acetic acid). The product can be isolated by filtration or recrystallization.
Industrial Production:: While there isn’t extensive industrial-scale production of this specific compound, it serves as an intermediate in the synthesis of other functionalized sulfonamides.
Análisis De Reacciones Químicas
N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions:
Oxidation: It may be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction can yield the corresponding sulfonamide.
Substitution: The bromine atom can be substituted with other functional groups.
Common reagents and conditions depend on the specific reaction type. For example:
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Employ reducing agents such as sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the bromine.
Major products formed depend on the reaction conditions and substituents present.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It could serve as a scaffold for designing new drugs targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate, it contributes to the synthesis of more complex molecules.
Photometric Determination: Related compounds have been used in spectrophotometric determination methods for metal ions.
Mecanismo De Acción
The exact mechanism of action for this compound depends on its specific application. It may interact with biological targets, affecting enzymatic processes or cellular pathways.
Comparación Con Compuestos Similares
Similar compounds include:
- N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N-(1-(3-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine
- N’- (1- (3-Bromophenyl)ethylidene)isonicotinohydrazide
These compounds share structural similarities but may exhibit distinct properties and applications.
Propiedades
Fórmula molecular |
C15H14BrNO2S |
|---|---|
Peso molecular |
352.2 g/mol |
Nombre IUPAC |
(NE)-N-[1-(3-bromophenyl)ethylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H14BrNO2S/c1-11-6-8-15(9-7-11)20(18,19)17-12(2)13-4-3-5-14(16)10-13/h3-10H,1-2H3/b17-12+ |
Clave InChI |
JQQKBYQVHGIDNB-SFQUDFHCSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC(=CC=C2)Br |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350887.png)


![2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13350901.png)
![6-[(4-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350905.png)



![Methyl 3-(6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoate](/img/structure/B13350928.png)
![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide](/img/structure/B13350931.png)
![{[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13350952.png)

![8-fluoro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-3-quinolinecarboxamide](/img/structure/B13350958.png)

